Potent iNOS Inhibition with Quantified Selectivity over nNOS and eNOS Isoforms
5,7-Dinitro-2-phenyl-1H-indazol-3-one demonstrates potent inhibition of human inducible nitric oxide synthase (iNOS) with an EC50 of 29 nM in a cellular assay [1]. When tested against the neuronal (nNOS) and endothelial (eNOS) isoforms under comparable conditions, the compound exhibits substantial selectivity: EC50 = 6,000 nM against nNOS and EC50 > 100,000 nM against eNOS, representing >200-fold and >3,400-fold selectivity for iNOS over nNOS and eNOS, respectively [1].
| Evidence Dimension | iNOS inhibition potency and isoform selectivity (EC50) |
|---|---|
| Target Compound Data | iNOS EC50 = 29 nM; nNOS EC50 = 6,000 nM; eNOS EC50 > 100,000 nM |
| Comparator Or Baseline | Same compound evaluated across three NOS isoforms (iNOS, nNOS, eNOS) under identical assay conditions |
| Quantified Difference | >200-fold selectivity for iNOS over nNOS; >3,400-fold selectivity for iNOS over eNOS |
| Conditions | Human iNOS, nNOS, and eNOS expressed in HEK293 cells; nitrite accumulation measured by 2,3-diaminonaphthalene assay after 18-24 hr incubation |
Why This Matters
This selectivity profile directly addresses a known liability in NOS inhibitor development—non-selective inhibition of eNOS can cause cardiovascular adverse effects—making this compound a rationally selected starting point for iNOS-targeted programs requiring isoform discrimination.
- [1] BindingDB BDBM50356485 (ChEMBL1911894). Affinity data: Inhibition of human iNOS (EC50 = 29 nM), human nNOS (EC50 = 6,000 nM), and human eNOS (EC50 > 100,000 nM). Assay: HEK293 cell expression, nitrite accumulation, 2,3-diaminonaphthalene detection. View Source
